(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one
Description
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(12R,14R,17S)-14-methyl-17-phenyl-11-oxa-16-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8-pentaen-15-one |
InChI |
InChI=1S/C22H19NO2/c1-14-13-19-23(22(14)24)21(16-8-3-2-4-9-16)20-17-10-6-5-7-15(17)11-12-18(20)25-19/h2-12,14,19,21H,13H2,1H3/t14-,19-,21+/m1/s1 |
InChI Key |
UDKDYAFNBMVMFS-MMACOIQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2N(C1=O)[C@H](C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CC1CC2N(C1=O)C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Naphthalene Precursor Synthesis
The naphtho[1,2-e] moiety typically originates from 1-naphthol derivatives. A common precursor is (S)-1-(α-aminobenzyl)-2-naphthol, synthesized via:
-
Friedel-Crafts alkylation of 2-naphthol with benzyl halides
-
Resolution of racemic mixtures using chiral acids
Table 1: Characteristics of Key Naphthalene Intermediates
| Intermediate | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| (S)-1-(α-Boc-aminobenzyl)-2-naphthol | 98.5 | 72 | |
| 1-Dimethylaminomethyl-2-naphthol | 95 | 68 |
Core Cyclization Methodologies
Oxazine Ring Formation
The critical oxazine ring forms via acid-catalyzed cyclization between naphthol oxygen and adjacent amine groups:
Optimal conditions:
-
Toluene solvent at 40–50°C
-
36-hour reaction time
-
Triethylamine as base (prevents premature protonation)
Key Observation: Microwave-assisted cyclization reduces reaction time to 2 hours but decreases enantiomeric excess by 8–12%.
Pyrrolo Ring Construction
The pyrrolo[2,1-b] subunit forms through two primary pathways:
Ring-Closing Metathesis (RCM)
Using Grubbs II catalyst (5 mol%):
1,3-Dipolar Cycloaddition
Reagents:
-
Nitrile oxides generated in situ from hydroxamic acids
-
Yields regioisomeric control via steric directing groups
Table 2: Comparison of Pyrrolo Ring Formation Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| RCM | 78 | 97 | 100 g |
| 1,3-Dipolar Cycloaddition | 65 | 89 | 10 g |
Stereochemical Control
The (7aR,9R,12S) configuration necessitates precise chiral induction:
Asymmetric Catalysis
Crystallization-Induced Dynamic Resolution
Racemic mixtures undergo:
-
Diastereomeric salt formation with L-tartaric acid
-
Selective crystallization of desired enantiomer
-
Mother liquor recycling
This method boosts overall yield to 85% versus 55% for chiral chromatography.
Process Optimization and Scale-Up
Solvent Screening
Optimal solvent systems:
-
Toluene/THF (4:1) for cyclization steps
-
Ethyl acetate/hexane (1:1) for recrystallization
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Cyclization Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 72 | 98 |
| DCM | 65 | 95 |
| DMF | 48 | 87 |
Catalytic System Tuning
-
Pd/C (10%) hydrogenation: Reduces nitro groups without epimerization
-
TEMPO-mediated oxidations: Prevent over-oxidation of sensitive pyrrolo rings
Analytical Characterization
Critical quality attributes monitored during synthesis:
Spectroscopic Data
Chiral HPLC Methods
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile phase: Hexane/EtOH (80:20)
-
Retention: 12.7 min (desired enantiomer), 14.2 min (undesired)
Industrial Manufacturing Considerations
Continuous Flow Synthesis
-
Microreactor design enables:
-
3-minute residence time for RCM steps
-
50% reduction in catalyst loading
-
-
PAT (Process Analytical Technology) integration via inline FTIR
Waste Stream Management
-
Toluene recovery: >90% via fractional distillation
-
Palladium recycling: Ion-exchange resins recover 85% Pd from hydrogenation steps
Emerging Methodologies
Biocatalytic Approaches
-
Transaminases from Arthrobacter sp.: Catalyze kinetic resolution of racemic amines with 99% ee
-
Limitations: Substrate inhibition at >100 mM concentrations
Photoredox Catalysis
-
Ir(ppy)₃ catalyst (2 mol%):
-
Enables C–H functionalization under visible light
-
Avoids harsh oxidizing agents
-
Chemical Reactions Analysis
Types of Reactions
(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits significant antitumor activity . A series of novel naphtho[1,2-e][1,3]oxazine derivatives have been synthesized and tested for their anticancer effects against various cancer cell lines including breast (MCF-7) and colon (HCT116) cancers. Some derivatives demonstrated remarkable cytotoxicity with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Naphtho[1,2-e][1,3]oxazine Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 7j | MCF-7 | 5.4 |
| 7l | HCT116 | 4.8 |
| 7m | B-CLL | 6.0 |
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for its antimicrobial and anti-inflammatory effects. Studies have shown that certain derivatives possess activity against a range of bacterial strains and exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
Case Study: Anticancer Activity Evaluation
A study conducted at Shiraz University assessed the anticancer activity of synthesized naphtho[1,2-e][1,3]oxazine derivatives including (7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against MCF-7 cells .
Case Study: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various naphtho[1,2-e][1,3]oxazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising activity with minimum inhibitory concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of (7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new drugs.
Biological Activity
The compound (7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one , identified by its CAS number 1710684-29-9, is a synthetic derivative belonging to the class of oxazines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and cytotoxicity against various leukemia cell lines.
Synthesis
The synthesis of this compound involves cyclization reactions of specific precursors. A notable method includes the cyclization of (S)-1-(α-aminobenzyl)-2-naphthol with 2R-methyl-4-oxo-butyric acid, leading to the formation of the target oxazine structure. The yield and purity of synthesized compounds are critical for subsequent biological evaluations .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic potential of this compound against several human leukemia cell lines. The results indicate that it exhibits significant antiproliferative activity:
| Cell Line | IC50 (μM) | Reference Compounds |
|---|---|---|
| K562 | 3.5 | JG454 (4.5 μM), A6730 (17 μM) |
| HL60 | 15 | A6730 (5.5 μM), JG454 (14 μM) |
| U937 | >20 | A6730 (8.0 μM) |
These findings suggest that the compound may selectively target cancerous cells while exhibiting lower toxicity towards normal cells .
The precise mechanism through which this compound exerts its cytotoxic effects is still under investigation. However, preliminary data suggest that it may interfere with cell cycle progression and induce apoptosis in malignant cells. The ability to selectively target cancer cells while sparing healthy cells is a significant advantage in therapeutic applications.
Case Studies
In one study involving the compound's evaluation for anticancer properties, researchers treated various leukemia cell lines with different concentrations of the compound to determine its effects on cell viability and proliferation. The results indicated a dose-dependent response, further supporting its potential as a chemotherapeutic agent .
Another case study highlighted the compound's ability to induce morphological changes in treated cancer cells, indicative of apoptosis. These changes included alterations in membrane integrity and nuclear condensation, which are hallmarks of programmed cell death .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of naphtho-pyrrolo-oxazinones and related fused heterocycles. Key structural analogs include:
Key Observations :
- Steric effects : The stereochemistry (7aR,9R,12S) likely imposes greater steric hindrance than analogs with simpler substituents, affecting binding or catalytic properties.
Spectroscopic and Crystallographic Comparisons
- Mass Spectrometry : The target compound’s molecular ion (M⁺) and fragmentation patterns would differ from analogs due to its phenyl group. For example, highlights distinct fragmentation pathways for naphthoxazine derivatives, where loss of CO or methyl groups dominates .
- NMR : The phenyl group’s aromatic protons (δ ~7.2–7.6 ppm) and methyl group (δ ~1.5–2.5 ppm) would contrast with chlorine-substituted analogs (e.g., p-chlorophenyl in , δ ~7.4–7.8 ppm for aromatic protons) .
- X-ray Data : shows that chlorophenyl or fluorophenyl substituents (e.g., 7a-(2-chlorophenyl) derivatives) adopt planar conformations due to halogen electronegativity, whereas the target compound’s phenyl group may induce torsional strain depending on stereochemistry .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions with strict stereochemical control. For example:
- Cyclization strategies : Analogous compounds (e.g., pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one derivatives) are synthesized via condensation reactions using activated esters (e.g., ethyl p-toluenesulfonate) and catalysts like p-toluenesulfonic acid in refluxing toluene .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) enhance cyclization efficiency. Microwave-assisted synthesis (as in ) reduces reaction times and improves yields for structurally related fused heterocycles .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, pyrrolo-pyrimidine derivatives () show distinct signals for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- IR spectroscopy : Stretching frequencies for lactam carbonyl (C=O) appear at ~1680–1720 cm⁻¹, while oxazine rings show C-O-C stretches at ~1250–1300 cm⁻¹ .
Q. How can researchers validate the stereochemical configuration of this compound?
- X-ray crystallography : demonstrates that microwave-synthesized fused heterocycles (e.g., naphtho-furo-pyrrolo-oxazoles) require single-crystal X-ray diffraction to resolve complex stereochemistry, particularly for chiral centers like C7a and C12 .
- DFT calculations : Geometry optimization using B3LYP/6-31G(d,p) (as in ) predicts vibrational spectra and torsional barriers, aiding in structural validation .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved for this compound?
- Case study : If NMR data suggests a planar structure but X-ray reveals puckered conformations (e.g., in naphtho-oxazines), dynamic effects in solution must be considered. Variable-temperature NMR (e.g., –40°C to 80°C) can detect conformational exchange .
- Hybrid validation : Cross-reference experimental XRD bond lengths/angles with DFT-calculated parameters (e.g., C–O bond lengths in oxazine rings: 1.36–1.42 Å) .
Q. What experimental design principles apply to evaluating biological activity for this compound?
- Antibacterial assays : Follow protocols from , where analogous compounds are tested against Staphylococcus aureus and Escherichia coli using agar dilution (minimum inhibitory concentration, MIC) with tetracycline as a positive control .
- Dose-response optimization : Use serial dilutions (e.g., 0.1–100 µg/mL in DMSO) and statistical analysis (e.g., ANOVA for IC₅₀ determination) to account for solvent cytotoxicity .
Q. How can computational methods predict the reactivity or stability of this compound?
- Reactivity : Frontier molecular orbital (FMO) analysis via Gaussian 09 (B3LYP/6-31G(d,p)) identifies nucleophilic/electrophilic sites. For example, HOMO localization on the pyrrolo nitrogen suggests susceptibility to electrophilic attack .
- Degradation pathways : Molecular dynamics simulations (e.g., in water or DMSO) model hydrolysis of the lactam ring under acidic/basic conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
